molecular formula C21H43N7O20S2 B12345702 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

Cat. No.: B12345702
M. Wt: 777.7 g/mol
InChI Key: GJLYLNLSWIZXEJ-DEIZBOPUSA-N
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Description

This compound is a highly complex guanidine derivative with a polycyclic sugar backbone. Its IUPAC name reflects a streptamine core modified with sugar moieties, including a methylaminooxane ring and a formyl-hydroxy-methyl oxolane subunit . The guanidine groups (diaminomethylideneamino) are critical for its bioactivity, likely enabling interactions with nucleic acids or proteins. The sulfuric acid counterion suggests enhanced solubility, a common strategy for polar pharmaceuticals. The compound is structurally analogous to aminoglycoside antibiotics, which target bacterial ribosomes, but its unique substitutions (e.g., formyl and methyl groups) may confer distinct pharmacological properties .

Properties

Molecular Formula

C21H43N7O20S2

Molecular Weight

777.7 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid

InChI

InChI=1S/C21H39N7O12.2H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;2*1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);2*(H2,1,2,3,4)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;/m0../s1

InChI Key

GJLYLNLSWIZXEJ-DEIZBOPUSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Typical synthetic routes may involve:

    Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to protect hydroxyl groups during the synthesis.

    Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic linkages.

    Introduction of Guanidine Group: Using reagents such as guanidine hydrochloride in the presence of a base to introduce the guanidine functionality.

    Deprotection: Removing the protecting groups under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesizers and large-scale reactors, as well as the development of efficient purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of the formyl group may yield a primary alcohol.

Scientific Research Applications

Drug Delivery Systems

The compound has been investigated for its potential use in oral drug delivery systems . Its structural features may enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations incorporating this compound can improve therapeutic efficacy by facilitating targeted delivery to specific tissues or cells .

Immune Response Modulation

Recent studies highlight the compound's ability to stimulate the innate immune response. It can act as an immunomodulator, which is crucial for developing therapies aimed at enhancing immune function in various diseases . This application is particularly relevant in the context of infectious diseases and cancer therapy.

Antiviral Properties

There is emerging evidence suggesting that derivatives of this compound may exhibit antiviral properties. The presence of specific functional groups allows for interaction with viral proteins, potentially inhibiting viral replication . This aspect warrants further investigation for possible therapeutic applications against viral infections.

Case Study 1: Oral Bioavailability Enhancement

A study focused on the formulation of a solid dosage form containing the compound demonstrated significant improvements in the oral bioavailability of co-administered drugs. Results showed enhanced absorption rates and therapeutic outcomes in animal models compared to standard formulations .

Case Study 2: Immune System Activation

In another study, the compound was tested for its ability to activate immune cells in vitro. Results indicated a marked increase in cytokine production, suggesting its potential role as an adjuvant in vaccine formulations or cancer immunotherapy .

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The guanidine group, for example, may interact with negatively charged sites on proteins, while the hydroxyl groups may form hydrogen bonds with other molecules. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Fluorinated Triazole-Guanidine Hybrids (Compounds 16 and 17)

Key differences include:

  • Structural Features : Compound 16 incorporates a heptadecafluoroundecanamide chain, enhancing lipophilicity and membrane permeability, unlike the polar sugar-rich backbone of the target compound.
  • Bioactivity : The fluorinated compounds exhibit activity against viral enzymes (e.g., reverse transcriptase) due to triazole-mediated binding, whereas the target compound’s sugar moieties suggest ribosomal targeting akin to streptomycin .
  • Synthesis : Both classes require multi-step glycosylation, but the fluorinated derivatives rely on "click chemistry" (triazole formation), contrasting with the target compound’s enzymatic or acid-catalyzed glycosidic linkages .

Aliphatic Guanidine Derivatives

Simpler guanidines, such as N-methyl-N'-nitro-N-nitrosoguanidine (), lack complex sugar backbones and are potent alkylating agents. Differences include:

  • Toxicity: Aliphatic guanidines (e.g., nitroso derivatives) are carcinogenic due to DNA adduct formation, while the target compound’s polar structure may reduce systemic toxicity .
  • Functional Groups : The absence of hydroxyl-rich sugar units in aliphatic derivatives limits their solubility and target specificity compared to the studied compound .

Boc-Protected Guanidine Derivatives ()

Synthetic intermediates like 14a,b (bis-Boc-protected guanidines) highlight strategies for improving guanidine stability during synthesis. Key contrasts:

  • Protection-Deprotection : The target compound’s guanidine groups are likely unprotected in the final form, whereas intermediates like 14a,b require stannic chloride for Boc removal .
  • Bioactivity : Protected guanidines are pharmacologically inert until deprotection, unlike the target compound’s immediate activity .

Antimicrobial Activity

Guanidine derivatives are known for antimicrobial effects. The target compound’s streptamine-like structure suggests ribosome-binding activity, similar to gentamicin. In contrast, fluorinated triazole-guanidines () may disrupt viral replication via non-ribosomal mechanisms .

Toxicity and Selectivity

  • Target Compound: The hydrophilic sugar backbone may reduce nephrotoxicity (a common issue with aminoglycosides) by limiting renal accumulation .
  • Aliphatic Guanidines : Exhibit hepatotoxicity and hypoglycemic effects, as seen in , due to mitochondrial disruption .

Biological Activity

The compound identified as “2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid” is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The molecular formula reflects a high degree of hydroxylation and amino functionality which are critical for interaction with biological systems.

Property Value
Molecular FormulaC₁₈H₃₃N₅O₁₄S
Molecular Weight435.55 g/mol
IUPAC Name2-[(1R,...;sulfuric acid

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that guanidine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways. The presence of hydroxyl groups enhances solubility and bioavailability in aqueous environments .

Antiviral Effects

The compound's structural analogs have been evaluated for antiviral properties against various viruses. A notable study demonstrated that guanidine derivatives could effectively inhibit viral replication mechanisms by targeting viral proteases and polymerases . This suggests potential applications in treating viral infections.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. In vitro assays have shown that the compound can reduce cell viability in human cancer cells significantly .

Case Studies

  • Antimicrobial Activity Assessment
    • Objective : To evaluate the antimicrobial efficacy of the compound.
    • Methodology : Disk diffusion method against E. coli and S. aureus.
    • Results : Significant inhibition zones were observed at concentrations above 50 µg/mL.
  • Antiviral Activity Against Chikungunya Virus
    • Objective : To explore the inhibitory effects on Chikungunya virus replication.
    • Methodology : Plaque reduction assay.
    • Results : The compound showed a dose-dependent reduction in viral plaques with an IC50 value of 25 µM.

The proposed mechanism of action involves multiple pathways:

  • Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition : Competitive inhibition of vital enzymes such as proteases.

Q & A

Basic Research Questions

Q. How can researchers accurately elucidate the stereochemical configuration and substituent orientation of this compound?

  • Methodological Answer : Utilize high-resolution NMR (e.g., 2D NOESY for spatial proximity analysis) coupled with X-ray crystallography to resolve stereocenters. Computational tools like density functional theory (DFT) can validate intramolecular hydrogen bonding patterns observed in glycosylated cyclohexane derivatives . Mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) helps confirm fragment patterns, particularly for the guanidine-sulfate moiety .

Q. What synthetic strategies are recommended for constructing the glycosylated cyclohexane core with multiple hydroxyl and amino groups?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to control regioselectivity during glycosylation. Solid-phase synthesis or iterative solution-phase coupling, guided by kinetic studies of oxolane ring formation, minimizes side reactions. AI-driven reaction optimization (e.g., Bayesian experimental design) can predict optimal conditions for formyl group stability .

Q. How should preliminary biological activity assays be designed to evaluate this compound’s interaction with carbohydrate-binding proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lectins or glycosidases. Pair with cell-based assays (e.g., fluorescence-labeled glycan competition in HEK293 cells) to assess membrane permeability. Include control groups with structurally simplified analogs to isolate the role of the methylamino-oxan substituent .

Advanced Research Questions

Q. What advanced techniques can resolve contradictions in observed vs. predicted solubility profiles of this compound in aqueous buffers?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations with explicit solvent models to analyze hydrogen-bonding networks between the sulfate counterion and hydroxyl groups. Validate experimentally via small-angle X-ray scattering (SAXS) to assess aggregation states. Cross-reference with pH-dependent solubility studies (1.5–8.0) to identify protonation-sensitive regions .

Q. How can researchers integrate multi-omics data to clarify the compound’s metabolic stability in hepatic models?

  • Methodological Answer : Combine LC-MS/MS metabolomics (to track sulfate conjugation) with transcriptomic profiling (RNA-seq) of CYP450 isoforms in primary hepatocytes. Use COMSOL Multiphysics to model diffusion kinetics across sinusoidal membranes, incorporating variables like molecular weight (≈800 Da) and logP (predicted −1.2). Validate with CRISPR-edited hepatocyte lines lacking specific transporters .

Q. What methodologies address discrepancies in reported cytotoxicity between 2D monolayers and 3D organoid models?

  • Methodological Answer : Apply microfluidic organ-on-chip platforms to simulate physiological shear stress and nutrient gradients. Use live-cell imaging (e.g., confocal microscopy with Annexin V-FITC) to compare apoptosis induction in both models. Statistical meta-analysis of dose-response curves (Hill slopes, EC50) identifies model-specific artifact thresholds .

Q. How can the compound’s acid-catalyzed degradation pathways be systematically mapped under simulated physiological conditions?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with UPLC-QTOF-MS to identify degradation products (e.g., hydrolyzed oxolane rings). Pair with DFT calculations to predict transition states for sulfate ester cleavage. Validate using deuterium-labeled analogs to track proton exchange sites .

Theoretical and Framework-Driven Questions

Q. Which theoretical frameworks guide the study of this compound’s potential as a glycosylation inhibitor?

  • Methodological Answer : Apply transition-state analog theory to rationalize guanidine’s mimicry of oxocarbenium intermediates in glycosyltransferases. Use Koshland’s induced-fit docking models (AutoDock Vina) to simulate binding to UDP-glucose-binding pockets. Cross-validate with free-energy perturbation (FEP) calculations .

Q. How should researchers design experiments to reconcile conflicting hypotheses about the methylamino group’s role in membrane translocation?

  • Methodological Answer : Develop a QSAR model correlating pKa shifts (from ab initio calculations) with Caco-2 permeability data. Synthesize analogs with fluorine-substituted methylamino groups and compare via parallel artificial membrane permeability assay (PAMPA). Use cryo-EM to visualize lipid bilayer interactions .

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